Substrate‑Specificity Discrimination of the LmbC Adenylation Domain: (4R)-4‑Propyl‑L‑proline vs L‑Proline
The adenylation domain LmbC, which activates the amino‑acid precursor for lincomycin assembly, discriminates sharply between its natural substrate (4R)-4‑propyl‑L‑proline (PPL) and proteinogenic L‑proline. Kinetic measurements show that LmbC binds PPL with a Km of 0.29 ± 0.03 mM and turns it over with a kcat of 34.8 ± 1 min⁻¹, resulting in a catalytic efficiency (kcat/Km) of 121 mM⁻¹min⁻¹. In contrast, LmbC accepts L‑proline only with a Km of 470 ± 60 mM—a >1600‑fold loss in affinity—and a kcat of 20 ± 1 min⁻¹ (kcat/Km = 0.043 mM⁻¹min⁻¹). The homologous adenylation domain CcbC from celesticetin biosynthesis is strictly L‑proline‑specific (Km = 0.5 mM, kcat = 45 min⁻¹) and displays no detectable activity toward PPL even at 50 mM substrate [1].
| Evidence Dimension | Adenylation domain substrate affinity and turnover (Km, kcat, kcat/Km) |
|---|---|
| Target Compound Data | LmbC + PPL: Km = 0.29 mM, kcat = 34.8 min⁻¹, kcat/Km = 121 mM⁻¹min⁻¹ |
| Comparator Or Baseline | LmbC + L‑proline: Km = 470 mM, kcat = 20 min⁻¹, kcat/Km = 0.043 mM⁻¹min⁻¹; CcbC + L‑proline: Km = 0.5 mM, kcat = 45 min⁻¹, kcat/Km = 91.7 mM⁻¹min⁻¹; CcbC + PPL: not detectable |
| Quantified Difference | LmbC affinity for PPL is >1600‑fold higher than for L‑proline; CcbC completely unable to use PPL |
| Conditions | ATP‑[³²P]PPi exchange assay at pH 8.7; recombinant proteins LmbC and CcbC |
Why This Matters
This data proves that using L‑proline instead of (4R)-4‑propyl‑L‑proline would starve the lincomycin assembly line at the very first activation step, making PPL an irreplaceable starting material for any lincomycin‑related biosynthesis or semi‑synthesis.
- [1] Vobruba, Š. et al. Adaptation of an L‑Proline Adenylation Domain to Use 4‑Propyl‑L‑Proline in the Evolution of Lincosamide Biosynthesis. PLoS ONE 8, e84902 (2013). View Source
